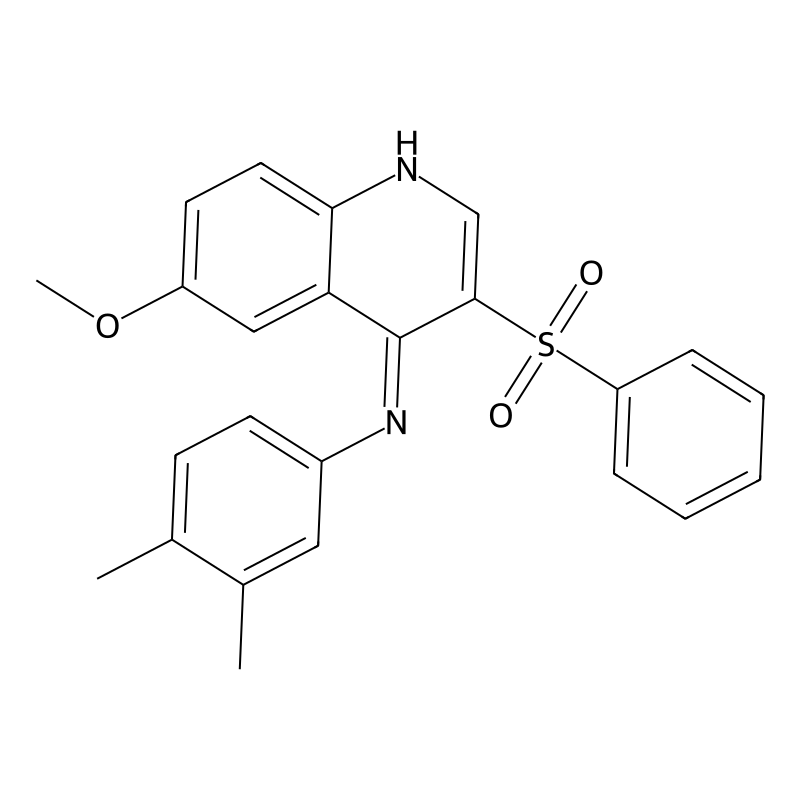

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine is an organic compound belonging to the quinoline class, characterized by its unique structure that includes a methoxy group, a sulfonyl group, and a dimethylphenyl moiety. The molecular formula of this compound is , with a molecular weight of approximately 418.51 g/mol. Quinolines are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

- Oxidation: Quinoline N-oxides can be formed through oxidation processes.

- Reduction: This compound can undergo reduction to yield various reduced quinoline derivatives.

- Substitution: The presence of the sulfonyl group allows for substitution reactions, leading to the formation of substituted benzenesulfonyl derivatives.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine has shown potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structural components suggest possible interactions with biological targets such as enzymes and receptors, which could modulate their activities. Preliminary studies indicate that similar quinoline derivatives exhibit anticancer properties and antimicrobial effects, suggesting that this compound may also possess these beneficial biological activities.

The synthesis of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine typically involves several key steps:

- Formation of the Quinoline Core: This can be achieved through methods such as the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

- Introduction of the Methoxy Group: Methylation of a hydroxyquinoline derivative using methyl iodide and a base introduces the methoxy group.

- Sulfonylation: The sulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride and a base.

- Final Coupling: The coupling of the 3,4-dimethylphenyl moiety with the quinoline derivative under specific conditions completes the synthesis.

These methods emphasize the complexity and precision required in synthesizing such compounds.

The applications of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine span various fields:

- Medicinal Chemistry: Investigated for its potential as an anticancer agent or antimicrobial compound.

- Chemical Research: Used as a building block in synthesizing more complex organic molecules.

- Material Science: Explored for developing new materials due to its unique chemical properties.

Interaction studies involving 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Research indicates that similar compounds often interact with proteins involved in cancer pathways or microbial resistance mechanisms, suggesting that this compound may exhibit comparable interactions .

Several compounds share structural similarities with 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine. Here are some notable examples:

These compounds highlight variations in substituents and functional groups while maintaining a core quinoline structure. The unique combination of functional groups in 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine contributes to its distinct biological properties and potential applications.